molecular formula C19H17NO B270334 3,5-dimethyl-N-(1-naphthyl)benzamide

3,5-dimethyl-N-(1-naphthyl)benzamide

Cat. No.: B270334
M. Wt: 275.3 g/mol
InChI Key: ZNXAJIIIQGEGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-N-(1-naphthyl)benzamide is a benzamide derivative characterized by a 3,5-dimethyl-substituted aromatic ring and a 1-naphthylamine moiety. The methyl groups enhance lipophilicity and steric bulk, while the 1-naphthyl group contributes aromatic π-system interactions, making the compound suitable for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling 3,5-dimethylbenzoic acid derivatives with 1-naphthylamine under standard amidation conditions .

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

3,5-dimethyl-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C19H17NO/c1-13-10-14(2)12-16(11-13)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21)

InChI Key

ZNXAJIIIQGEGSF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substituent Variations on the Benzamide Core

Electron-Donating vs. Electron-Withdrawing Groups
  • 3,5-Dimethoxy-N-methyl-N-(naphthalen-2-yl)benzamide () :
    Methoxy groups at the 3,5-positions increase electron density on the benzamide ring, enhancing hydrogen-bond acceptor capacity compared to methyl groups. This compound exhibits a molecular ion at m/z 322 (M + H) and distinct NMR shifts (δ 3.57 ppm for methoxy protons) .
  • 3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide (Propyzamide, ) :
    Chlorine atoms act as electron-withdrawing groups, reducing electron density and altering reactivity. Propyzamide is used as an herbicide, highlighting how electronic effects influence bioactivity .

Key Comparison :

Compound Substituents Molecular Weight Key Applications
3,5-Dimethyl-N-(1-naphthyl)benzamide Methyl (electron-donating) ~265.34 g/mol Medicinal chemistry
3,5-Dimethoxy analogue () Methoxy (electron-donating) 322.37 g/mol Biological studies
Propyzamide () Chlorine (electron-withdrawing) ~269.14 g/mol Herbicide

Variations in the Amine Substituent

Aromatic vs. Heterocyclic Amines
  • Picobenzide (3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide, ) :
    The pyridinylmethyl group introduces a basic nitrogen, enhancing solubility in polar solvents. This compound demonstrated antipsychotic activity in preclinical studies, suggesting that amine substituents modulate CNS penetration .
  • 3,5-Dimethyl-N-(1-propyltetrazol-5-yl)benzamide (): The tetrazole ring, a bioisostere for carboxylic acids, improves metabolic stability.

Key Comparison :

Compound Amine Substituent Bioactivity Solubility
This compound 1-Naphthyl (aromatic) Not explicitly reported Low (lipophilic)
Picobenzide () Pyridinylmethyl Antipsychotic Moderate
Tetrazole analogue () Tetrazolyl Undisclosed (pharmaceutical) High

Steric and Lipophilic Modifications

Bulkier Substituents
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
    A hydroxyethylamine substituent introduces hydrogen-bonding capability, contrasting with the purely aromatic 1-naphthyl group. This structural feature is critical for metal-catalyzed C–H functionalization .

Key Comparison :

Compound Substituent Bulk Lipophilicity (LogP est.) Applications
This compound Moderate ~3.5 Drug discovery
Di-tert-butyl analogue () High ~5.2 Materials science
Hydroxyethylamine derivative () Low ~1.8 Catalysis

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